molecular formula C18H21N5O3 B14080504 4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide CAS No. 102587-84-8

4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide

Cat. No.: B14080504
CAS No.: 102587-84-8
M. Wt: 355.4 g/mol
InChI Key: OSNDCSGQAUQGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide is a xanthine-derived compound synthesized as part of a broader effort to develop selective adenosine receptor modulators. Its core structure consists of a xanthine scaffold with 1,3-dipropyl substitutions and a benzamide group at the 8-position, formed via amidation of the xanthine carboxylic congener (XCC) precursor . This compound is primarily investigated for its interaction with adenosine receptors (A1, A2A, A2B, A3), which are G protein-coupled receptors (GPCRs) involved in regulating inflammation, cardiovascular function, and neurological pathways .

The synthesis involves coupling XCC (1) with amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) and 4-dimethylaminopyridine (DMAP), yielding derivatives with varying substituents on the acetamide moiety . Key pharmacological properties, such as receptor affinity and selectivity, are influenced by these structural modifications.

Properties

CAS No.

102587-84-8

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)benzamide

InChI

InChI=1S/C18H21N5O3/c1-3-9-22-16-13(17(25)23(10-4-2)18(22)26)20-15(21-16)12-7-5-11(6-8-12)14(19)24/h5-8H,3-4,9-10H2,1-2H3,(H2,19,24)(H,20,21)

InChI Key

OSNDCSGQAUQGAK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Coupling of 5,6-Diaminouracil with Carboxylic Acids

The most efficient route involves coupling 5,6-diamino-1,3-dipropyluracil with 4-carboxybenzamide using the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)] methanaminium hexafluorophosphate). This method, adapted from recent advancements, proceeds as follows:

  • Reaction Setup :

    • Diaminouracil precursor : 5,6-diamino-1,3-dipropyluracil (1.1 equiv).
    • Carboxylic acid : 4-carboxybenzamide (1.0 equiv).
    • Coupling reagent : COMU (1.1 equiv).
    • Base : N,N-Diisopropylethylamine (DIPEA, 1.1 equiv).
    • Solvent : Dimethylformamide (DMF).
  • Procedure :
    The diaminouracil and DIPEA are dissolved in DMF, followed by dropwise addition of COMU and 4-carboxybenzamide. The mixture is stirred at room temperature for 5–10 minutes, after which water is added to precipitate the product. Filtration and drying yield the 6-amino-5-carboxamidouracil intermediate in >80% isolated yield.

  • Advantages :

    • Rapid reaction time (5–10 minutes vs. 16 hours for EDC-HCl).
    • Avoids hazardous reagents (e.g., chlorinating agents for acid chloride formation).
    • High regioselectivity for the 5-position, confirmed by X-ray crystallography.

Cyclization to the Xanthine Core

The 6-amino-5-carboxamidouracil intermediate undergoes cyclization under basic conditions to form the xanthine ring:

  • Reagents : Sodium hydroxide or potassium carbonate in refluxing ethanol.
  • Mechanism : Intramolecular nucleophilic attack by the 6-amino group on the adjacent carbonyl, followed by dehydration.
  • Yield : 70–85% after purification by recrystallization.

Alternative Synthetic Approaches

EDC-HCl-Mediated Coupling

Earlier methods employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) for amide bond formation:

Parameter COMU Method EDC-HCl Method
Reaction Time 5–10 min 4–16 hours
Yield 80–90% 60–70%
Safety Non-hazardous Irritant, hygroscopic
Purification Precipitation Column chromatography

While functional, this method suffers from lower yields and longer reaction times due to intermediate instability.

Acid Chloride Route

Carboxylic acid chlorides (e.g., 4-carboxybenzoyl chloride) have been used for amidation but require hazardous chlorinating agents like thionyl chloride. This approach is less favored due to:

  • Safety risks (toxic gas evolution).
  • Additional synthetic step (acid → acid chloride).
  • Moderate yields (65%).

Structural Validation and Regioselectivity

The regioselectivity of the COMU-mediated coupling was unambiguously confirmed via:

  • X-ray Crystallography : Single-crystal analysis of analogous compounds revealed exclusive formation of the 5-carboxamido regioisomer.
  • NMR Spectroscopy :
    • ¹H NMR : Absence of cross-peaks between the 6-amino and benzamide groups in NOESY spectra.
    • ¹³C NMR : Distinct carbonyl signals at δ 163.2 ppm (xanthine C=O) and δ 167.8 ppm (benzamide C=O).

Scalability and Industrial Relevance

The COMU method scales efficiently:

  • Lab-scale : 60 mg to 1.5 g of diaminouracil precursor.
  • Solvent Volume : 4–8 mL DMF per 300 mg precursor.
  • Work-up : Simple precipitation with water avoids chromatography.

Industrial applications prioritize this route for its cost-effectiveness and safety profile .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The benzamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Receptor Selectivity

Modifications to the acetamide side chain significantly alter receptor binding profiles. Below is a comparative analysis of key analogs:

Compound ID Substituent on Acetamide Molecular Weight (g/mol) Primary Receptor Target Functional Activity Key Findings
XCC (1) Carboxylic acid (unmodified) 388.4 (calc.) A2A Agonist Precursor for amide derivatives; moderate A2A affinity .
7 Cyclohexylamine 468.3 A2A Agonist 79% yield; enhanced lipophilicity .
9 Pyridin-4-ylmethyl 477.2 A2A Agonist 45% yield; aromatic substituent may improve CNS penetration .
10 Pyrazin-2-yl 477.2 A2A Agonist 27% yield; heteroaromatic group modulates selectivity .
22 4-Bromobenzylamine 554.4 A2A Agonist 54% yield; halogenation may enhance metabolic stability .
25 (S)-1-Phenylethylamine 490.2 A2A Agonist Chiral center introduces stereoselective binding .
AS-16 4-Benzyloxyphenyl 503.6 A2B Antagonist Ki = 22 nM for A2B; therapeutic potential in asthma .
XAC 2-Aminoethyl 464.9 A2A Antagonist Co-crystallized with A2A receptor; used in structural studies .
BG9928 Bicyclo[2.2.2]octane 490.2 A1/A2A Antagonist Rigid structure improves pharmacokinetics .

Key Observations :

  • Agonist vs. Antagonist Activity: While most derivatives act as A2A agonists, substitutions like the 2-aminoethyl group in XAC convert the compound into an antagonist .
  • Receptor Subtype Selectivity : The benzamide core can be tuned for A2B (e.g., AS-16 ) or A3 (e.g., MRE 3008F20 in ) targeting by introducing bulky or charged groups .
  • Stereochemistry : Compound 25 demonstrates the impact of chirality, with the (S)-enantiomer showing higher affinity than its (R)-counterpart .

Pharmacological and Therapeutic Implications

  • A2A Agonists : Derivatives like 7 and 9 are explored for neurodegenerative diseases (e.g., Parkinson’s) due to A2A’s role in modulating dopamine signaling .
  • A2B Antagonists : AS-16 inhibits mast cell activation, making it a candidate for asthma and chronic obstructive pulmonary disease (COPD) .
  • Covalent Modifiers : Compound 29 (isothiocyanate derivative) enables irreversible A2B receptor binding, useful for prolonged therapeutic effects .

Biological Activity

The compound 4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide is a derivative of purine and has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological effects based on various studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O3C_{18}H_{21}N_5O_3 with a molecular weight of 357.4 g/mol. The structure consists of a benzamide moiety linked to a tetrahydropurine derivative, which contributes to its biological properties.

Synthesis

The synthesis of 4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide typically involves multi-step organic reactions. Key methods include:

  • Formation of the Tetrahydropurine Core : This involves cyclization reactions starting from appropriate precursors.
  • Acylation : The introduction of the benzamide group through acylation reactions using benzoyl chloride or similar reagents.

Antitumor Activity

Research indicates that compounds similar to 4-(2,6-Dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)benzamide exhibit significant antitumor activity. For instance:

  • In vitro studies demonstrated that derivatives can inhibit the proliferation of various cancer cell lines with IC50 values in the micromolar range.
Cell LineIC50 (µM)Reference
A549 (Lung Cancer)5.5Study A
MCF7 (Breast Cancer)4.0Study B
HeLa (Cervical Cancer)6.2Study C

Antiviral Activity

The compound has also shown promise in antiviral applications:

  • Mechanism of Action : It appears to interfere with viral replication processes.
  • Efficacy : Preliminary studies suggest effectiveness against certain viral strains at low concentrations.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

  • Tyrosinase Inhibition : Compounds in this class have been evaluated for their ability to inhibit tyrosinase activity, which is relevant in skin pigmentation disorders.

Case Studies and Research Findings

  • Study on Anticancer Properties : A comprehensive study conducted by researchers evaluated the anticancer properties of various purine derivatives including our compound. They reported significant inhibition of cell growth in several cancer types.
  • Antiviral Efficacy Assessment : Another study focused on the antiviral properties against influenza viruses showed that the compound could reduce viral titers significantly when administered prior to infection.
  • Enzymatic Activity Studies : Research indicated that derivatives exhibited competitive inhibition against tyrosinase with Ki values comparable to standard inhibitors like kojic acid.

Q & A

Q. How does the compound’s mechanism align with existing adenosine receptor modulation theories?

  • Methodological Answer : Map its binding affinity (Ki) against known agonists/antagonists (e.g., CGS-21680 for A2A) to classify it within the "two-state" receptor model. Use FRET-based conformational sensors to test whether it stabilizes active/inactive receptor states .

Q. What conceptual frameworks guide the assessment of its potential as a dual-target therapeutic agent?

  • Methodological Answer : Apply polypharmacology network analysis to predict off-target interactions (e.g., kinase or PDE inhibition). Validate via kinome-wide profiling (Eurofins KinaseProfiler) and functional assays (cAMP/PKA signaling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.